cis-1,2-Cyclododecanediol: Physicochemical Dynamics, Reactivity Profiles, and Analytical Methodologies
cis-1,2-Cyclododecanediol: Physicochemical Dynamics, Reactivity Profiles, and Analytical Methodologies
Executive Summary
cis-1,2-Cyclododecanediol is a 12-carbon macrocyclic diol that occupies a unique intersection between natural product chemistry and synthetic materials science. Found naturally in the phytochemical profiles of ethnomedicinal plants such as Aristolochia tagala, it is also widely utilized in industrial applications as a chiral building block for pharmaceuticals, agrochemicals, and polymer production. This technical guide provides an in-depth analysis of its physicochemical properties, the thermodynamic causality behind its structural behavior, and self-validating experimental protocols for its isolation and characterization.
Physicochemical Profiling & Structural Dynamics
The physical behavior of cis-1,2-Cyclododecanediol is dictated by the interplay between its large, hydrophobic cyclododecane ring and its highly polar, adjacent hydroxyl groups. This structural dichotomy results in significant intermolecular forces. The massive van der Waals dispersion forces generated by the 12-membered carbon ring, combined with extensive intermolecular hydrogen bonding from the cis-diol configuration, drive its exceptionally high boiling point.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | cis-1,2-Cyclododecanediol |
| CAS Registry Number | 15199-41-4 (Commonly a cis/trans mixture) |
| Molecular Formula | C12H24O2 |
| Molecular Weight | 200.32 g/mol |
| Density | 0.968 g/cm³ |
| Melting Point | 121.0 – 125.0 °C |
| Boiling Point | 339.7 °C at 760 mmHg |
| InChI Key | HAMFVYJFVXTJCJ-UHFFFAOYSA-N |
Data synthesized from [] and 2[2].
Chemical Reactivity & Steric Hindrance
The 12-membered macrocycle of cis-1,2-Cyclododecanediol exhibits profound transannular strain. The hydrogen atoms pointing inward toward the center of the ring create a highly crowded steric environment that effectively shields the equatorial/axial-like hydroxyl groups.
This steric shielding directly impacts the molecule's chemical reactivity. For instance, in nucleophilic substitution reactions such as deoxyfluorination, the activation energy required to overcome this steric bulk is exceptionally high. Researchers have documented that the fluorination of cis-1,2-cyclododecanediol is notoriously sluggish, requiring harsh reaction conditions and elevated temperatures exceeding 140 °C to force the reaction to completion, as noted by 3[3]. However, this same steric stability makes it an excellent, durable monomer for polymer production and corrosion inhibition.
Fig 1: Logical relationship between macrocyclic steric hindrance and chemical reactivity profiles.
Experimental Methodologies
Protocol 1: Thermodynamic Validation via Differential Scanning Calorimetry (DSC)
Causality & Rationale: Commercially sourced cis-1,2-Cyclododecanediol is frequently supplied as a cis/trans isomeric mixture with purities around 87.0+%4[4]. The presence of the trans-isomer acts as a crystal lattice impurity, causing a broad melting point depression (121.0 to 125.0 °C). Standard visual capillary tube methods are highly subjective for waxy macrocycles. DSC provides a self-validating thermodynamic curve where the enthalpy of fusion precisely quantifies phase transitions without human observational error.
Step-by-Step Workflow:
-
Sample Preparation: Accurately weigh 2.0–5.0 mg of the cyclododecanediol sample into a standard aluminum DSC pan. Seal hermetically using a sample crimper to prevent sublimation.
-
Atmospheric Control: Place the pan into the DSC cell. Purge the system with high-purity Nitrogen gas at a flow rate of 50 mL/min. Causality: Nitrogen prevents oxidative degradation of the diol at elevated temperatures.
-
Thermal Ramping: Initialize the heating program from an isothermal baseline of 25 °C. Ramp the temperature at a rate of 10 °C/min up to 150 °C.
-
Data Validation: Analyze the resulting endothermic peak. The extrapolated onset temperature represents the solidus line (initiation of melting, expected ~121.0 °C), while the peak maximum represents the liquidus line (complete melting, up to 125.0 °C).
Protocol 2: GC-MS Phytochemical Extraction & Profiling
Causality & Rationale: When extracting cis-1,2-Cyclododecanediol from complex plant matrices (e.g., Aristolochia tagala), solvent selection is the most critical variable. According to 5[5], low-boiling solvents (like diethyl ether or acetone) evaporate prematurely during the Soxhlet reflux cycle, leading to incomplete extraction. Conversely, highly reactive solvents (like DMSO or ethyl acetate) can induce thermal artifacts or interact with the diol functional groups. Therefore, moderate-boiling, relatively inert solvents like methanol or chloroform are mandated.
Step-by-Step Workflow:
-
Matrix Preparation: Wash, shade-dry, and mechanically pulverize the raw plant leaves to maximize the surface area-to-volume ratio for solvent penetration.
-
Soxhlet Extraction: Transfer 10 g of the pulverized matrix into a Soxhlet thimble. Extract with 50 mL of Methanol (or Chloroform) at 50 °C using a thermostatically controlled water bath for exactly 4 hours.
-
Concentration: Filter the extract through Whatman No. 1 paper to remove insoluble cellulose. Evaporate the solvent using a rotary evaporator in a 50 °C water bath to yield a semi-solid crude extract.
-
GC-MS Analysis: Reconstitute a micro-aliquot of the extract. Inject into the GC-MS system utilizing an Electron Ionization (EI) source set to 70 eV. Set the mass analyzer scan range from 50 to 500 m/z.
-
Self-Validation: Cross-reference the resulting fragmentation mass spectra against the NIST 11 and Wiley 8 libraries to definitively confirm the presence of cis-1,2-Cyclododecanediol.
Fig 2: GC-MS workflow for extracting and identifying cis-1,2-Cyclododecanediol from plant matrices.
References
- 1,2-Cyclododecanediol (cis- and trans- mixture) 87.0+%, TCI America - Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiTwGxvNLvpPadxmXOyT152VOLFo-ogTf_ZnJmvCqLo_VEdKYHu4TfraGK_porquBeRJAL06DtKbA5VtHY2nxTPWAL_aQZ14lL1TyLME3Cr-vK87_KRqXpAqQWh7NxbR-C2-CHbFA2BkkY8o2qVYOvo-ARP3nDo2MjL27NqWokiNCvaAh9bvkozqRrOUFrcinPOBBqWM_78VG7TnB2Cg==]
- CAS 15199-41-4 (1,2-Cyclododecanediol (cis+ trans)) - BOC Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGfMx4MPEOGGFd8BAM83vWX6uMeQvnu2NGM9MBx6nhMVI57J8CorZLp4GqKUMzZC2L4WLAo0zO2GCMNOQ3ha8ipEy7h4oLkmHmnyBMCLswLdpphj3Xj1i7kBjhamOQTrv1kG_zVAXU3xJVv1TlWvZzwnr_aApWbE9yqxI76axqoZqvot-PRW_mnHrMVVup3fY=]
- CAS No.15199-41-4, 1,2-Cyclododecanediol Suppliers - LookChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhpQlBd_RjzdqLLvVn272EI33K64m7VDLtul8fpFJz3ALAw0PIfxyREfkhHMgohsgpZXnNS8hBJKng91dIKvBkX6PTLDEzaQjWb166RJol2VtvMylkGF4leK7CABoKN6IC0gDUsiIi1sIXXw==]
- Fluorination of alcohols and diols with a novel fluorous deoxy... - Hokkaido University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYIxvq0uXADlhMGfk-ZUslOmy1zWPUTwjKbhk7DXVK6_EH_CrT0jaMKnhdhGHwP9obl2doSNUjVn-eoxMys_d4djA9F7hbEXnkQ57vtOp-iq5XA872ZLeNVdaNnMPwj-Wy_V9Z6ED5pY4lT0un_LIAcyD_qLbEOUX2vDDQUUCj]
- GC-MS phytochemical profiling of leaf extracts of Aristolochia tagala Cham., a rare and important ethnomedicinal plant - Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD3OK6lqY1R06QClZNkkXaQyG6NulvkEXSwkgwdZbNPCFNdnqVpPPPIe6xPMhgkBygmlbpqjtEwuJMkOJLGb1rVBsUVvFR3R_bZ6AWSAWabVsFzs8jESwiu7VQCuQASeDUkOWVVy9ZwFv78GwA1gzkRAl1-yrQu06dzzfjJHwdCcbfx_yknVA-iw==]
